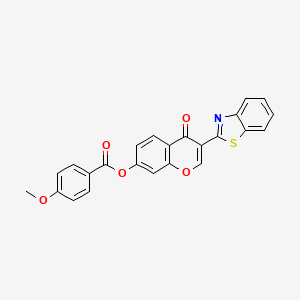

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . Quinazolin-4(3H)-ones have been synthesized as potential antibacterial agents .

Synthesis Analysis

A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one were synthesized as the precursor substrates . The compounds were synthesized in excellent yields .Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been developed . This synthesis uses a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes .

Antioxidant Activity

Thiazole ring, a key component of the compound, has been associated with antioxidant activity . This suggests potential applications in combating oxidative stress-related conditions .

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit analgesic and anti-inflammatory activities . This implies potential applications in pain management and inflammation treatment .

Antimicrobial and Antifungal Activity

Thiazole derivatives have also shown antimicrobial and antifungal activities . This suggests potential applications in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activities . This indicates potential applications in the development of antiviral drugs .

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective activities . This suggests potential applications in the treatment of neurodegenerative diseases .

Antitubercular Activity

Recent synthetic developments of benzothiazole-based compounds have shown promising antitubercular activities . This indicates potential applications in the treatment of tuberculosis .

Wirkmechanismus

Target of Action

Similar compounds with a benzothiazole moiety have been reported to inhibit topoisomerase i , a crucial enzyme involved in DNA replication and transcription. They have also been found to bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system , which is involved in bacterial communication and biofilm formation.

Mode of Action

Similar compounds have been shown to interact with dna and strongly inhibit topoisomerase i . This interaction disrupts the normal functioning of the enzyme, leading to DNA damage and cell death. In the case of bacterial targets, these compounds can disrupt quorum sensing, thereby inhibiting biofilm formation .

Pharmacokinetics

The compound’s efficacy in in vivo studies suggests that it may have suitable bioavailability and metabolic stability.

Eigenschaften

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO5S/c1-28-15-8-6-14(7-9-15)24(27)30-16-10-11-17-20(12-16)29-13-18(22(17)26)23-25-19-4-2-3-5-21(19)31-23/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDSGOUOGNODIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine](/img/structure/B6503189.png)

![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)

![2-(2-fluorophenoxy)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503230.png)

![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)

![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)

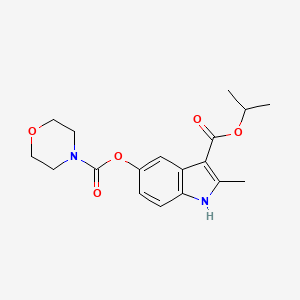

![(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6503281.png)

![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)

![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503308.png)

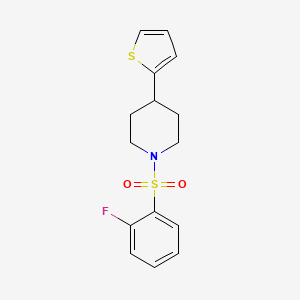

![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)

![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide](/img/structure/B6503319.png)